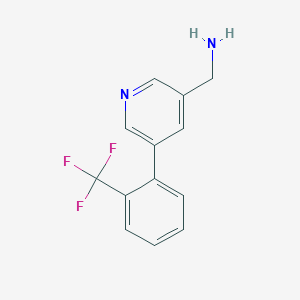

(5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine

CAS No.: 1356110-96-7

Cat. No.: VC15926717

Molecular Formula: C13H11F3N2

Molecular Weight: 252.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1356110-96-7 |

|---|---|

| Molecular Formula | C13H11F3N2 |

| Molecular Weight | 252.23 g/mol |

| IUPAC Name | [5-[2-(trifluoromethyl)phenyl]pyridin-3-yl]methanamine |

| Standard InChI | InChI=1S/C13H11F3N2/c14-13(15,16)12-4-2-1-3-11(12)10-5-9(6-17)7-18-8-10/h1-5,7-8H,6,17H2 |

| Standard InChI Key | GDCCHQMVNPGMSC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CN=CC(=C2)CN)C(F)(F)F |

Introduction

Chemical Structure and Stereoelectronic Properties

The molecular structure of (5-(2-(trifluoromethyl)phenyl)pyridin-3-yl)methanamine combines a pyridine ring with two distinct substituents: a 2-(trifluoromethyl)phenyl group and a methanamine side chain. The trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent, induces significant electronic effects on the aromatic system. In analogous terpyridyl ligands, the presence of a -CF₃ group on a phenyl ring attached to pyridine results in torsional strain due to steric interactions between the bulky substituent and adjacent protons on the pyridine ring . For example, in 4′-(2'''-trifluoromethylphenyl)-2,2':6',2''-terpyridine, the dihedral angle between the phenyl and terpyridyl planes is 69.2°, reflecting substantial non-planarity . This steric distortion likely applies to (5-(2-(trifluoromethyl)phenyl)pyridin-3-yl)methanamine, potentially influencing its conformational flexibility and intermolecular interactions.

The methanamine group introduces a basic nitrogen center, which can participate in hydrogen bonding and protonation-dependent solubility. Similar amine-functionalized pyridines, such as those described in the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine, demonstrate pH-dependent solubility profiles critical for pharmaceutical formulation .

Synthetic Methodologies

Trifluoromethylation Strategies

| Step | Reagents/Conditions | Yield (%) | Citation |

|---|---|---|---|

| Trifluoromethylation | Pd(OAc)₂, Xantphos, NaOtBu, NMP, 100°C | 75–90 | |

| Reductive Amination | NH₄Cl, NaCNBH₃, MeOH, RT | 50–70 |

Physicochemical and Pharmacokinetic Properties

Solubility and Bioavailability

The bis-(monoethanolamine) salt of a related TPO receptor agonist demonstrates enhanced aqueous solubility (from 5 µg/mL to >1 mg/mL) compared to its free acid form, underscoring the importance of salt formation in optimizing bioavailability . For (5-(2-(trifluoromethyl)phenyl)pyridin-3-yl)methanamine, protonation of the amine group at physiological pH could improve solubility, while the lipophilic -CF₃ group may enhance membrane permeability.

Crystal Packing and Stability

Crystallographic studies of analogous trifluoromethylated compounds reveal π–π stacking interactions between aromatic rings, with perpendicular distances of ~3.4 Å . These interactions contribute to solid-state stability and may influence the compound’s melting point and shelf life.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume